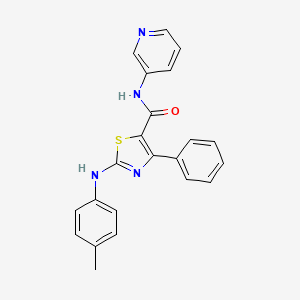

4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methylanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS/c1-15-9-11-17(12-10-15)25-22-26-19(16-6-3-2-4-7-16)20(28-22)21(27)24-18-8-5-13-23-14-18/h2-14H,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWJXVYJTBRQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: Introduction of the phenyl and pyridinyl groups through nucleophilic substitution reactions.

Amidation: Formation of the carboxamide group by reacting the thiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl rings.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole ring or the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the potential of thiazole derivatives, including 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide, in combating various forms of cancer:

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a crucial process for cancer cell division. This mechanism is significant as it circumvents P-glycoprotein mediated multidrug resistance, enhancing its efficacy against resistant cancer cell lines .

- In Vitro Studies : In vitro tests on human lung adenocarcinoma (A549) and colorectal adenocarcinoma (Caco-2) cells revealed that certain derivatives exhibited potent anticancer activity, particularly against Caco-2 cells, where viability was reduced significantly (39.8% compared to untreated controls) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide | A549 | 55.4 | |

| 4-methyl derivative | Caco-2 | 31.9 | |

| Unmodified thiazole | Caco-2 | 39.8 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Recent research indicated that thiazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi. The derivatives demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Comparative Studies : In comparative studies, certain thiazole compounds showed superior activity against drug-resistant strains compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Activity Level | Reference |

|---|---|---|---|

| 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide | MRSA | High | |

| N-(2,5-dimethylphenylthioureido acid derivative | E. faecium | Moderate |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps that enhance its bioavailability and solubility:

- Structural Modifications : Incorporating hydrophilic groups has been shown to improve solubility in aqueous environments, which is critical for oral bioavailability in pharmacological applications .

- SAR Studies : Structure-activity relationship studies have identified specific substitutions on the thiazole ring that enhance anticancer and antimicrobial activities, guiding future drug design efforts .

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Core Structure Variations

- Thiazole vs. Thiadiazole :

- The target compound (thiazole core) differs from 1,3,4-thiadiazole analogs (e.g., 18p , 18q in ) by replacing one nitrogen atom in the diazole ring with a sulfur atom. Thiadiazoles generally exhibit higher polarity and lower molecular weights (e.g., 343.0852 for 18p ) compared to thiazoles, impacting solubility and target binding .

- Synthesis: Thiazoles are synthesized via cyclization of thioamides or coupling reactions (e.g., ethyl 2-bromoacetoacetate with nitriles), while thiadiazoles often form through hydrazine derivatives .

Substituent Effects

- Pyridinyl vs. p-Tolylamino vs.

Physicochemical Properties

Melting Points and Solubility

Challenges and Limitations

- Synthetic Complexity: Coupling bulky amines (e.g., p-tolylamino) may require optimized conditions to avoid steric hindrance, as seen in ’s use of NaH for deprotonation .

- Bioactivity Gaps : While structural analogs like Dasatinib are well-characterized, the target compound’s specific biological data (e.g., IC50 values) are absent in the evidence, necessitating further studies.

Biologische Aktivität

The compound 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that thiazole derivatives, including 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide, exhibit significant antimicrobial properties. For instance, studies have shown that substituted thiazoles can inhibit the growth of Mycobacterium tuberculosis , a major pathogen responsible for tuberculosis. Compounds similar to 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole demonstrated minimum inhibitory concentrations (MIC) ranging from 0.06 to 0.25 μg/mL against susceptible strains, indicating strong antitubercular activity .

Anti-inflammatory Effects

Another critical aspect of the biological activity of thiazole derivatives is their anti-inflammatory potential. A study highlighted that certain thiazole analogues could inhibit p38 mitogen-activated protein kinase (MAPK) and reduce the release of tumor necrosis factor-alpha (TNF-alpha) from stimulated human monocytic cells . This suggests that compounds like 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole may serve as candidates for treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the thiazole structure can significantly impact their pharmacological properties. For example, the introduction of different substituents at specific positions on the thiazole ring has been shown to enhance selectivity and potency against various biological targets, including cancer cells and bacterial strains .

| Compound | Target | MIC (μg/mL) | Activity |

|---|---|---|---|

| 4-Phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide | Mycobacterium tuberculosis | 0.06 - 0.25 | Antitubercular |

| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole | Mycobacterium tuberculosis | 0.125 - 0.25 | Antitubercular |

| Compound 10b | p38 MAPK | - | Anti-inflammatory |

Case Study 1: Antitubercular Activity

A notable study evaluated a series of thiazole derivatives for their effectiveness against multidrug-resistant strains of M. tuberculosis . Among these, compounds structurally similar to 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole were identified as having potent activity, with some exhibiting metabolic stability and low toxicity towards human cells .

Case Study 2: Inhibition of Proinflammatory Cytokines

In another investigation, a specific thiazole derivative was tested in an arthritis mouse model, where it significantly reduced TNF-alpha levels in serum and joint tissues. The compound demonstrated a minimum effective dose (MED) of 30 mg/kg, highlighting its potential as an anti-rheumatoid arthritis drug .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-carboxamide, and what critical reaction parameters influence yield optimization?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, thiazole core formation may utilize Hantzsch thiazole synthesis, followed by amide coupling with pyridin-3-amine. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .

- Catalysts : NaH or coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Temperature control : Cyclization steps often require reflux (90–120°C) to drive reaction completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water) ensures purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons, amide carbonyls) and confirm regiochemistry .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate amide and amino groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

- Methodological Answer : Contradictions may arise from assay variability or compound stability. Strategies include:

- Purity validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities .

- Assay standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) .

- Metabolic stability tests : Assess compound degradation in liver microsomes to identify inactive metabolites .

Q. What computational methods are suitable for predicting the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding modes to active sites (e.g., kinase domains). Docking scores correlate with experimental IC values .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .

- QSAR modeling : Build regression models using substituent electronic parameters (Hammett σ) to optimize affinity .

Q. What strategies can modify the thiazole core to enhance pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to improve metabolic stability .

- Prodrug design : Mask the amide group with ester prodrugs to enhance oral bioavailability .

- Solubility enhancement : Incorporate hydrophilic moieties (e.g., polyethylene glycol) on the pyridinyl ring while monitoring target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.